2-Propionyl-2-thiazoline

Description

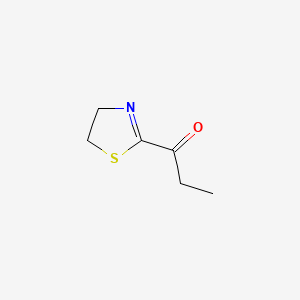

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQABLFJUQNPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184038 | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yllow liquid; Meaty, nutty, cooked, brown roasted aroma | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in heptane; insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.230-1.245 | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29926-42-9 | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29926-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPIONYL-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19M98WOF3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Advanced Synthesis of 2-Propionyl-2-thiazoline: Mechanisms and Protocols

Executive Summary & Chemical Identity

2-Propionyl-2-thiazoline (CAS: 29926-42-9), also known as 1-(4,5-dihydrothiazol-2-yl)propan-1-one, is a potent semiochemical and volatile heterocyclic compound.

-

Pharmacological Relevance: It serves as a structural analog to the mouse alarm pheromone 2-sec-butyl-4,5-dihydrothiazole (SBT). It activates the Grueneberg ganglion (GG) and triggers innate fear responses via the TRPA1 pathway, making it a critical tool in neurobiology and anxiety research.

-

Industrial Relevance: In flavor chemistry, it is a key "roasty/popcorn" note, often synthesized via Maillard-type reactions.

This guide details the Grignard Addition to 2-Cyanothiazoline , the preferred route for high-purity synthesis required in biological assays, and contrasts it with the bio-mimetic condensation route.

Chemical Properties Table

| Property | Value |

| IUPAC Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one |

| Molecular Formula | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Popcorn, nutty, roasted, meaty |

| Solubility | Soluble in ethanol, ether, DCM; slightly soluble in water |

| Boiling Point | ~98 °C (at reduced pressure) |

Primary Synthesis: The Grignard Route (High Purity)

For pharmaceutical and behavioral research, the Grignard addition to 2-cyanothiazoline is the superior method. It offers regioselective control over the acyl group and avoids the complex isomeric mixtures often found in condensation reactions.

Mechanistic Pathway

The synthesis exploits the electrophilic nature of the cyano group at the 2-position of the thiazoline ring.

-

Nucleophilic Attack: Ethylmagnesium bromide (EtMgBr) attacks the nitrile carbon. The thiazoline ring nitrogen assists in stabilizing the magnesium salt intermediate.

-

Imine Salt Formation: A metallo-imine intermediate is formed.

-

Hydrolysis: Acidic hydrolysis converts the imine to the ketone (propionyl group) without cleaving the sensitive thiazoline ring.

Figure 1: Mechanistic pathway of the Grignard addition to 2-cyanothiazoline.

Experimental Protocol

Safety Note: 2-Cyanothiazoline is toxic. Grignard reagents are pyrophoric. Perform all steps in a fume hood under nitrogen.

Reagents

-

2-Cyanothiazoline (1.0 eq)[1]

-

Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat. aq.)

-

Hydrochloric acid (1M)

Step-by-Step Workflow

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve 2-cyanothiazoline (11.2 g, 100 mmol) in anhydrous THF (150 mL). Cool the solution to -78 °C (dry ice/acetone bath) to suppress ring-opening side reactions.

-

Addition: Transfer EtMgBr (40 mL of 3.0 M solution, 120 mmol) to the addition funnel. Add dropwise over 30 minutes.

-

Observation: The solution may turn yellow/orange, indicating the formation of the magnesio-imine intermediate.

-

-

Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours. Stir at 0 °C for an additional 1 hour. Monitor consumption of nitrile by TLC (Hexane:EtOAc 3:1).

-

Quench & Hydrolysis (Critical Step):

-

Cool back to 0 °C.

-

Slowly add 1M HCl (50 mL). Caution: Exothermic.

-

Stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the imine to the ketone.

-

-

Work-up:

-

Neutralize with saturated NaHCO₃ until pH ~7.

-

Extract with Diethyl Ether (3 x 100 mL).

-

Wash combined organics with Brine (100 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify by vacuum distillation (bp ~98 °C at 10 mmHg) or flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

Secondary Synthesis: Bio-mimetic Condensation (Flavor Route)

This method mimics the Maillard reaction pathways found in food processing. It is less expensive but typically yields a lower purity product requiring extensive fractionation.

Mechanistic Pathway

This route involves the condensation of Cysteamine (2-aminoethanethiol) with 2-Oxobutanal (Ethylglyoxal).

-

Condensation: The amine group of cysteamine attacks the aldehyde carbonyl of 2-oxobutanal (more reactive than the ketone).

-

Cyclization: The thiol group attacks the resulting hemiaminal/imine to close the ring, forming a thiazolidine.

-

Oxidation: The intermediate 2-propionylthiazolidine is oxidized (often spontaneously or with mild oxidants like sulfur/air) to the this compound.

Figure 2: Bio-mimetic synthesis via condensation and oxidation.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Grignard) | Moisture in THF or degradation of Grignard. | Use freshly distilled THF and titrate Grignard reagent before use. |

| Ring Opening | Hydrolysis conditions too harsh (pH < 1). | Use buffered hydrolysis (Ammonium Chloride) or dilute HCl at 0 °C. Do not reflux. |

| Polymerization | 2-Cyanothiazoline instability. | Store precursor at -20 °C. Use immediately after synthesis. |

| Impure Flavor Profile | Presence of thiazolidine intermediates.[1][2][3][4] | Ensure complete oxidation (if using Method B) or rigorous distillation. |

References

-

Brechbühl, J., et al. (2013). "Mouse alarm pheromone shares structural similarity with predator scents." Proceedings of the National Academy of Sciences, 110(12), 4762-4767. Link

-

Alsharif, Z. A., & Alam, M. A. (2017).[2] "Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol." RSC Advances, 7(48), 30205-30213. Link

-

Gaumont, A. C., et al. (2009). "Overview of the Chemistry of 2-Thiazolines." Chemical Reviews, 109(5), 1371–1401. Link

-

Joint FAO/WHO Expert Committee on Food Additives. (2007). "this compound: Chemical and Technical Assessment." JECFA Specifications. Link

Sources

Mechanistic Control of 2-Propionyl-2-thiazoline: Precursor Architectures in Food Matrices

Executive Summary

2-Propionyl-2-thiazoline (2-PPT) (FEMA 4064) represents a high-impact "character impact compound" responsible for distinct roasted, popcorn-like, and nutty sensory profiles.[1] While structurally homologous to the more ubiquitous 2-acetyl-2-thiazoline (2-AT), 2-PPT exhibits a lower odor detection threshold (ODT) and distinct lipophilicity, making it a critical target for flavor modulation in complex food matrices and a relevant scaffold in bioactive compound research.

This technical guide dissects the precursor systems, formation kinetics, and stabilization strategies for 2-PPT. It is designed for application scientists and researchers requiring precise control over the de novo generation of thiazoline pharmacophores within food and biological systems.

Part 1: Molecular Architecture & Sensory Profile

The potency of 2-PPT stems from its specific heterocyclic geometry, allowing for high-affinity binding to olfactory receptors. Unlike pyrazines, which require higher concentrations for impact, thiazolines function as "triggers" even at trace levels.

Comparative Physicochemical Profile[2][3][4]

| Feature | 2-Acetyl-2-thiazoline (2-AT) | This compound (2-PPT) | Significance |

| FEMA Number | 3611 | 4064 | Regulatory Identity |

| Side Chain | Acetyl (-COCH₃) | Propionyl (-COCH₂CH₃) | Lipophilicity/Volatility |

| Odor Character | Roasted nut, popcorn, corn chip | Intense roasted, meaty, fatty | 2-PPT adds "fatty" depth |

| Odor Threshold | ~10 ppb (water) | ~1-2 ppb (water) | 2-PPT is significantly more potent |

| LogP | ~0.3 | ~0.8 | Higher retention in lipid phases |

Part 2: The Precursor Matrix

The generation of 2-PPT is not a random Maillard byproduct but the result of a specific collision between a sulfur-nitrogen donor and a specific

The Sulfur/Nitrogen Donor: Cysteine & Cysteamine

The thiazoline ring requires a 2-aminoethanethiol skeleton.

-

L-Cysteine: The primary dietary source. It requires Strecker degradation or thermal decarboxylation to become reactive enough for efficient thiazoline formation.

-

Cysteamine: A decarboxylated derivative of cysteine. It reacts significantly faster than cysteine because it bypasses the initial decarboxylation energy barrier.

The Carbonyl Donor: The Propionyl Source

This is the limiting reagent. While 2-AT is formed from Methylglyoxal (a ubiquitous glucose degradation product), 2-PPT requires a 3-carbon side-chain donor.

-

2,3-Pentanedione (Acetyl Propionyl): The most efficient precursor. It provides the ethyl group necessary for the propionyl tail.

-

2-Oxobutyraldehyde (2-Oxobutanal): A theoretical precursor, often transient in food systems, formed via the retro-aldol cleavage of lipid oxidation products.

Critical Insight: In lipid-rich formulations (gravies, sesame oil), lipid oxidation provides the alkyl fragments (via 2,3-pentanedione) that interact with protein-derived cysteine. This explains why 2-PPT is dominant in "fatty" roast profiles compared to carbohydrate-only roast profiles.

Part 3: Mechanistic Pathways

The formation of 2-PPT follows a nucleophilic attack followed by cyclization and oxidation.

The Pathway Diagram

The following graph illustrates the conversion of Cysteine and 2,3-Pentanedione into 2-PPT, highlighting the critical intermediate steps.

Caption: Reaction vector from precursors to 2-PPT. Note that 2,3-Pentanedione dictates the ethyl side-chain specificity.

Part 4: Experimental Protocols

Protocol A: Targeted Synthesis in Model Systems

Objective: Generate analytical standards or high-intensity flavor bases of 2-PPT.

Reagents:

-

L-Cysteine HCl monohydrate (CAS 7048-04-6)

-

2,3-Pentanedione (CAS 600-14-6)

-

Phosphate Buffer (0.5 M, pH 5.0 - 7.0)

-

Propylene Glycol (Solvent carrier)

Methodology:

-

Buffer Preparation: Prepare 100 mL of 0.5 M phosphate buffer. Adjust pH to 6.0. Reasoning: Thiazolines are unstable at alkaline pH; pH 6.0 balances Maillard reactivity with ring stability.

-

Precursor Mix: Dissolve 5 mmol L-Cysteine in the buffer. Add 5 mmol 2,3-Pentanedione.

-

Thermal Treatment: Seal in a headspace vial or pressure reactor. Heat to 120°C for 20 minutes .

-

Note: Temperatures >140°C favor pyrazine formation over thiazolines.[2]

-

-

Quenching: Immediately cool in an ice bath to 4°C to stop degradation.

-

Extraction (for Analysis): Extract 3x with Dichloromethane (DCM). Dry over anhydrous Na₂SO₄.

Protocol B: Analytical Validation (GC-MS/O)

To confirm 2-PPT identity against the 2-AT homolog.

| Parameter | Setting |

| Column | DB-WAX or FFAP (Polar column preferred to separate thiazolines from pyrazines) |

| Injector Temp | 220°C (Avoid higher temps to prevent thermal artifact formation in the port) |

| Carrier Gas | Helium @ 1.0 mL/min |

| Oven Program | 40°C (2 min) |

| Ion Source | EI (70 eV). Look for molecular ion m/z 143 (2-PPT) vs m/z 129 (2-AT). |

Part 5: Stability & Industrial Application

The Hydrolysis Challenge

Thiazolines contain a C=N double bond (imine character) within the ring, making them susceptible to hydrolysis, especially in aqueous, acidic environments over time.

Degradation Pathway:

2-PPT + H₂O

Stabilization Strategies:

-

Encapsulation: Spray drying with cyclodextrins or gum arabic to exclude water.

-

Lipid Phase Partitioning: Formulating 2-PPT into the oil phase (e.g., seasoned oils) significantly extends half-life due to its LogP of ~0.8.

-

Water Activity (

) Control: Maintain

Pharmacological Relevance (Drug Development Context)

While primarily a flavor, the 2-thiazoline scaffold is a privileged structure in medicinal chemistry.

-

Bioactivity: Research indicates thiazoline derivatives exhibit antimicrobial, anti-inflammatory, and deferrophore (iron-chelating) properties (See Reference 3).

-

Metabolism: In vivo, thiazolines can be metabolized to the corresponding thiazolidines or hydrolyzed to aminothiols. Understanding the stability of 2-PPT in gastric pH (acidic) is crucial for oral delivery systems if bioactivity is the goal.

References

-

FEMA Flavor Ingredient Library. (2023). This compound (FEMA 4064) Safety Assessment.[3][4] Flavor and Extract Manufacturers Association. Link

-

Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution techniques. Journal of Agricultural and Food Chemistry, 43(8), 2187-2194. Link

-

Gaumont, A. C., et al. (2009). Thiazolines and Thiazoles: Key Scaffolds in Medicinal Chemistry. Current Medicinal Chemistry. Link

-

Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. Link

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety evaluation of certain food additives: Thiazoles and Thiazoline Derivatives.[5] WHO Food Additives Series.[6] Link

Sources

- 1. This compound | Aroma Chemical Supplier India [chemicalbull.com]

- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review | MDPI [mdpi.com]

- 3. This compound, 29926-42-9 [thegoodscentscompany.com]

- 4. parchem.com [parchem.com]

- 5. 2-propionyl thiazole, 43039-98-1 [thegoodscentscompany.com]

- 6. femaflavor.org [femaflavor.org]

An In-Depth Technical Guide on the Impact of Carbohydrate Source on 2-Propionyl-2-thiazoline Generation

Foreword

2-Propionyl-2-thiazoline (2-PT) is a molecule of significant interest within the fields of flavor chemistry, food science, and pharmacology. Renowned for its potent roasted, nutty, and meaty aroma profile, it is a key contributor to the desirable sensory characteristics of cooked foods like roasted meats and coffee.[1] Its generation is a complex process, rooted in the Maillard reaction, a cornerstone of thermal processing chemistry. Understanding and controlling the formation of 2-PT is paramount for flavor development and food product formulation. This guide provides a detailed examination of the critical role the carbohydrate source plays in dictating the reaction pathways and ultimate yield of this compound. We will dissect the underlying chemical mechanisms, explore the causal relationships between carbohydrate structure and reactivity, and present a robust, self-validating experimental framework for researchers and drug development professionals to investigate these interactions.

Chapter 1: The Foundational Chemistry of 2-PT Formation

The synthesis of this compound in a food or model system is not a singular event but the result of a complex network of reactions. At its heart are the Maillard reaction and the subsequent Strecker degradation of specific amino acids.

The Maillard Reaction: A Three-Act Play

The Maillard reaction is a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated together.[2][3] It can be broadly categorized into three stages, each contributing essential intermediates for flavor generation.[3][4][5]

-

Initial Stage: This stage begins with the condensation of the carbonyl group of a reducing sugar with a free amino group from an amino acid.[5] This forms an unstable Schiff base, which then cyclizes to a glycosylamine. Subsequent isomerization via the Amadori rearrangement (for aldoses) or Heyns rearrangement (for ketoses) yields a stable aminoketose or aminoaldose compound, respectively.[6]

-

Intermediate Stage: This is the most complex phase, where the Amadori/Heyns products undergo dehydration and fragmentation to produce a myriad of reactive compounds.[4] Key products include furans, pyrazines, and, most importantly for 2-PT formation, reactive α-dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl.[4][7][8] It is within this stage that the Strecker degradation occurs.

-

Final Stage: In the final phase, the highly reactive intermediates polymerize into high molecular weight, brown-colored pigments known as melanoidins.[4] Simultaneously, they react with other precursors to form a vast array of heterocyclic aroma compounds, including the target molecule, this compound.

Strecker Degradation: Releasing the Building Blocks

The Strecker degradation is a critical sub-reaction within the intermediate stage of the Maillard reaction.[4] It describes the oxidative degradation of an α-amino acid in the presence of an α-dicarbonyl compound.[9] For the formation of 2-PT, the amino acid L-cysteine is essential.

The reaction proceeds as follows:

-

L-cysteine reacts with a dicarbonyl intermediate (generated from carbohydrate breakdown).

-

This interaction leads to the decarboxylation and deamination of the cysteine.

-

The key products released are a Strecker aldehyde , ammonia (NH₃) , and, unique to sulfur-containing amino acids like cysteine, hydrogen sulfide (H₂S) .[10][11]

These three products—ammonia, hydrogen sulfide, and the dicarbonyls from sugar fragmentation—are the direct, essential precursors that will ultimately cyclize to form the this compound ring structure.

Chapter 2: The Indispensable Precursors

The generation of 2-PT is fundamentally a story of two precursor molecules: the sulfur-donating amino acid and the carbonyl-donating carbohydrate.

-

L-Cysteine: This amino acid is non-negotiable for thiazoline formation. Its unique structure provides both the nitrogen atom and the sulfur atom required to form the five-membered thiazoline heterocycle.[10][12] The thiol group (-SH) is particularly reactive and is the source of the crucial hydrogen sulfide.[13]

-

Carbohydrate-Derived Carbonyls: While L-cysteine provides the heteroatoms, the carbohydrate source provides the carbon backbone. Through the fragmentation pathways of the Maillard reaction, carbohydrates degrade into the specific dicarbonyl compounds that react with the cysteine degradation products.[8] The type and concentration of these dicarbonyl intermediates are directly influenced by the initial carbohydrate structure, which is the central thesis of this guide.

Chapter 3: Impact of Carbohydrate Structure on 2-PT Yield

The choice of carbohydrate is the most significant variable a researcher can control to influence the rate and yield of 2-PT formation. The key determinant of a carbohydrate's efficacy is its ability to act as or produce a reducing sugar . A reducing sugar is one that possesses a free aldehyde or ketone group, or exists in equilibrium with an open-chain form that has one.[4][6] This free carbonyl is the reactive site for the initial step of the Maillard reaction.

Monosaccharides: The Most Potent Precursors

Monosaccharides are the most reactive carbohydrates in the Maillard reaction due to their simple structure and high availability of the open-chain carbonyl form.[4]

-

Pentoses (e.g., Ribose, Xylose): These five-carbon sugars are generally more reactive than six-carbon hexoses. Their smaller ring structure is less stable, meaning they spend a greater proportion of time in the highly reactive open-chain form. This leads to a faster initiation of the Maillard reaction and, consequently, a more rapid generation of dicarbonyl intermediates.

-

Hexoses (e.g., Glucose, Fructose):

-

Glucose (Aldose): As an aldohexose, glucose is a classic reducing sugar and a potent precursor for 2-PT.

-

Fructose (Ketose): As a ketohexose, fructose can be even more reactive than glucose in the Maillard reaction under certain conditions.[4] This is because its degradation pathways can more readily produce dicarbonyl fragments like methylglyoxal, which are key intermediates in flavor formation.

-

Disaccharides: The Role of the Glycosidic Bond

Disaccharides consist of two monosaccharide units linked by a glycosidic bond. Their reactivity is entirely dependent on the nature of this bond.

-

Reducing Disaccharides (e.g., Lactose, Maltose): In these sugars, one of the monosaccharide units retains a hemiacetal group, allowing it to open into a reactive aldehyde form. They can participate directly in the Maillard reaction, though they are generally less reactive than their constituent monosaccharides due to increased steric hindrance.[4]

-

Non-Reducing Disaccharides (e.g., Sucrose): Sucrose is composed of glucose and fructose linked in a manner that involves the anomeric carbons of both units. This means neither unit has a hemiacetal group, and the molecule cannot open to form a free carbonyl. Consequently, sucrose does not directly participate in the Maillard reaction .[4][6] For sucrose to become a precursor, it must first be hydrolyzed (e.g., by acid or heat) into glucose and fructose. This hydrolysis step becomes the rate-limiting factor in the overall formation of 2-PT.

Polysaccharides: A Matter of Hydrolysis

Polysaccharides like starch are polymers of glucose and are, by nature, non-reducing. They are far too large to participate in the Maillard reaction directly. Their potential as a carbohydrate source for 2-PT generation is entirely dependent on their prior degradation into smaller, reactive sugars. This is typically achieved through:

-

Acid Hydrolysis: High temperatures and acidic conditions can break down starch into glucose and smaller oligosaccharides.

-

Enzymatic Hydrolysis: Enzymes like amylase can efficiently break starch down into maltose and glucose.

The Dextrose Equivalent (DE) of a starch hydrolysate is a key metric. DE measures the percentage of reducing sugars present on a dry basis, relative to dextrose (glucose). A higher DE value indicates a greater degree of hydrolysis and a higher concentration of reactive sugars, which will directly correlate to a higher potential yield of this compound.

Summary of Carbohydrate Impact on 2-PT Yield

The expected efficiency of various carbohydrate sources in generating this compound can be summarized as follows.

| Carbohydrate Class | Specific Example | Reducing Property | Primary Reactive Species | Expected 2-PT Yield | Causality |

| Monosaccharide | Ribose | Yes | Ribose (open-chain) | Very High | Highest reactivity due to 5-carbon ring instability. |

| Fructose | Yes | Fructose (open-chain) | High | Highly effective degradation to dicarbonyl intermediates.[4] | |

| Glucose | Yes | Glucose (open-chain) | High | Standard, effective reducing sugar. | |

| Disaccharide | Maltose / Lactose | Yes | Maltose / Lactose | Medium | Directly reactive but sterically hindered compared to monosaccharides. |

| Sucrose | No | Glucose & Fructose | Low to Medium | Requires initial hydrolysis, which is the rate-limiting step.[6] | |

| Polysaccharide | Starch | No | Glucose, Maltose | Very Low | Requires extensive hydrolysis to generate any reactive sugars. |

Chapter 4: Experimental Design & Protocol

To empirically validate the impact of the carbohydrate source, a well-controlled model system is essential. This protocol is designed to be self-validating by including appropriate controls and standards.

Objective

To quantify and compare the generation of this compound from a defined set of carbohydrate sources (glucose, fructose, sucrose, and maltodextrin DE 10) in a thermally processed L-cysteine model system.

Materials & Reagents

-

L-Cysteine Hydrochloride Monohydrate (≥99%)

-

D-Glucose (Anhydrous, ≥99.5%)

-

D-Fructose (≥99%)

-

Sucrose (≥99.5%)

-

Maltodextrin (DE 10-15)

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous Sodium Sulfate

-

Internal Standard (IS): e.g., 2-Acetyl-2-thiazoline or a suitable stable isotope-labeled analog.

-

Reaction Vials: 20 mL pressure-rated glass vials with PTFE-lined septa.

Experimental Workflow

Sources

- 1. This compound | Aroma Chemical Supplier India [chemicalbull.com]

- 2. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Technical Guide: Identification and Quantification of 2-Propionyl-2-thiazoline in Roasted Food Matrices

Part 1: Executive Summary & Chemical Profile

2-Propionyl-2-thiazoline (2-PPT) (CAS: 29926-42-9) is a high-impact aroma compound responsible for the characteristic "roasty," "popcorn-like," and "nutty" notes in thermally processed foods such as roasted beef, popcorn, sesame oil, and yeast extracts. Despite its structural simplicity, its identification is complicated by its low odor threshold, high volatility, and susceptibility to degradation.

This guide provides a rigorous, self-validating protocol for the identification and quantification of 2-PPT, moving beyond basic detection to precise, defensible analytical chemistry.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1-(4,5-dihydrothiazol-2-yl)propan-1-one |

| Formula | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Quality | Roasted, Popcorn, Nutty, Meaty |

| Odor Threshold | < 0.1 ng/L (in air) / ~0.05 µg/kg (in water)* |

| LogP | ~0.7 (Lipophilic) |

*Note: Thresholds are matrix-dependent; values inferred from structural analog 2-acetyl-1-pyrroline.

Part 2: Formation Mechanism (Maillard Pathway)

Understanding the formation of 2-PPT is critical for controlling its yield in food products or reaction flavors. It is primarily generated via the Strecker Degradation within the Maillard reaction matrix.

Mechanism Description

The pathway begins with the condensation of Cysteine (or Cysteamine) with a 1,2-dicarbonyl (typically derived from sugar fragmentation).

-

Strecker Degradation: Cysteine reacts with a dicarbonyl (e.g., 2,3-pentanedione precursors) to form a Strecker aldehyde and an amino-ketone intermediate.

-

Cyclization: The intermediate undergoes nucleophilic attack by the sulfur atom, closing the ring to form the thiazoline structure.

-

Oxidation: In some pathways, subsequent oxidation stabilizes the acyl group at the C2 position.

[2][3]

Part 3: Sample Preparation & Extraction

Critical Directive: 2-PPT is highly volatile and prone to oxidation. Standard solvent extraction (LLE) often results in significant analyte loss. The Solvent-Assisted Flavor Evaporation (SAFE) method is the gold standard for isolation.

Protocol: SAFE Extraction

-

Homogenization: Cryogenically grind the roasted sample (e.g., popcorn, meat) with liquid nitrogen to prevent volatile loss.

-

Solvent Addition: Extract 50g of sample with 150mL dichloromethane (DCM).

-

Internal Standard Spiking: Add a known amount of stable isotope standard (e.g., [²H₅]-2-PPT) immediately to the extraction mixture. This corrects for recovery losses (See Part 5).

-

SAFE Distillation: Transfer the extract to the SAFE apparatus. Distill under high vacuum (< 10⁻³ mbar) at 40°C.

-

Concentration: Dry the distillate over anhydrous Na₂SO₄ and concentrate to ~100 µL using a Vigreux column. Do not evaporate to dryness.

Part 4: Analytical Identification (GC-MS/O)

Identification requires a "Triad of Evidence": Retention Index (RI), Mass Spectrum (MS), and Olfactory Property (O).

Gas Chromatography Parameters

-

Column: DB-5 (Non-polar) and DB-Wax (Polar) are required for dual-column validation.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program: 40°C (2 min) → 6°C/min → 240°C (10 min).

Retention Indices (RI)

Calculate Kovats Retention Indices using an n-alkane series (C6-C30).

| Column Type | Stationary Phase | Retention Index (RI) |

| Non-Polar | DB-5 / SE-54 | 1196 - 1205 |

| Polar | DB-Wax / FFAP | 1550 - 1580 |

Mass Spectrometry (EI-MS)

In Electron Impact (70 eV) mode, 2-PPT (MW 143) exhibits a distinct fragmentation pattern.

-

Molecular Ion (M⁺): m/z 143 (Distinct, medium intensity).

-

Base Peak / Diagnostic: m/z 57 (Propionyl cation [CH₃CH₂CO]⁺) or m/z 114 (Loss of ethyl group [M-29]⁺).

-

Ring Fragment: m/z 86/87 (Thiazoline ring).

Note: The presence of m/z 143 and 114 is critical for distinguishing 2-PPT from its acetyl analog (2-Acetyl-2-thiazoline, MW 129).

Part 5: Quantification via SIDA (Stable Isotope Dilution Assay)

Why SIDA? External calibration fails for 2-PPT due to matrix binding and high volatility. SIDA uses an isotopically labeled analog (internal standard) that behaves identically to the analyte during extraction but is spectrally distinct.

Synthesis of Internal Standard ([²H₅]-2-PPT)

Since commercial standards are rare, in-house synthesis is often required. Reaction: [²H₅]-Propionitrile + Cysteamine → [²H₅]-2-Propionyl-2-thiazoline.

Quantification Formula

-

RF (Response Factor): Determined by analyzing a 1:1 mixture of native and labeled standard (usually assumed to be 1.0 for isotopes).

-

Quantification Ions:

-

Native 2-PPT: m/z 143

-

Labeled [²H₅]-2-PPT: m/z 148

-

References

-

Schieberle, P. (1995). Quantitation of important roast-smelling odorants in popcorn by stable-isotope dilution assays and model studies on flavor formation during popping. Journal of Agricultural and Food Chemistry, 43(9), 2442-2448. Link

-

Buttery, R. G., Ling, L. C., & Stern, D. J. (1997). Studies on popcorn aroma and flavor volatiles.[1] Journal of Agricultural and Food Chemistry, 45(3), 837-843. Link

-

Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution techniques. Journal of Agricultural and Food Chemistry, 43(8), 2187-2194. Link

-

Blank, I. (2002). The chemical basis of the roasted/popcorn-like note.[1] Imre Blank Personal Archive. Link

-

NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook. Link

Sources

Sensory Architecture of Pure 2-Propionyl-2-thiazoline: A Chemo-Sensory Technical Guide

The following technical guide details the sensory architecture, chemical properties, and application frameworks for 2-Propionyl-2-thiazoline (FEMA 3685).

Executive Summary

This compound is a high-impact heterocyclic flavorant critical to the "brown" flavor spectrum (roasted, nutty, savory).[1] Unlike its structural analog 2-acetyl-2-thiazoline, the propionyl variant offers a deeper, more vegetative, and "bready" nuance that is essential for authenticating heat-processed flavor profiles.

This guide analyzes the compound’s sensory properties, purity-dependent perception, and utility in high-precision formulations—including pharmaceutical palatability solutions.

Chemical Identity & Physicochemical Profile

Understanding the volatility and lipophilicity of this compound is prerequisite to controlling its release in a matrix.

| Parameter | Technical Specification |

| IUPAC Name | 1-(4,5-dihydrothiazol-2-yl)propan-1-one |

| CAS Number | 29926-41-8 |

| FEMA Number | 3685 |

| Molecular Formula | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol |

| Appearance | Pale yellow to orange liquid |

| Boiling Point | ~237–241°C (at 760 mmHg) |

| LogP (Octanol/Water) | ~0.7 (Estimated) – Indicates moderate hydrophilicity |

| Solubility | Soluble in ethanol, propylene glycol, and fats; insoluble in water |

Structural Visualization

The following diagram outlines the molecule's functional regions and their contribution to reactivity and sensory binding.

Figure 1: Structural-Functional relationship of this compound.

Sensory Characterization

The sensory profile of pure this compound is distinct from crude reaction mixtures which may contain pyrazines or unreacted nitriles.

Primary Descriptors

-

Dominant: Roasted popcorn, corn chip (Fritos-like), toasted hazelnut.

-

Secondary: Meaty (savory/umami depth), vegetative green (at high concentrations), bready/yeasty crust.

-

Differentiation: Compared to 2-acetyl-2-thiazoline, the propionyl derivative is often described as having a "heavier" or "fattier" roasted note, with less sharp volatility and a more lingering savory finish.

Thresholds & Potency

-

Odor Detection Threshold: Extremely low (< 1 ppm in water).

-

Usage Levels: Typically 0.05 ppm to 5 ppm in finished products.

-

Odor Activity Value (OAV): High. Even trace impurities can distort the profile, making purity critical.

Sensory Profile Mapping (Spider Plot Logic)

The following visualization maps the intensity of sensory attributes based on consensus olfactometry data.

Figure 2: Sensory attribute intensity mapping. Note the dominance of Popcorn and Roasted Nut notes.

Synthesis, Purity, and "Off-Note" Management

For researchers, the "pure" designation is vital. Commercial grades often contain synthesis by-products that alter perception.

Synthesis Pathway (General Maillard Mimicry)

The industrial synthesis often mimics the Strecker degradation found in nature:

-

Precursors: 2-Chloropyridine or specific nitriles reacted with cysteamine.

-

Critical Impurity: Unreacted cysteamine (sulfurous/rotten egg notes) or solvent residues .

Impact of Impurities

-

Pure Compound: Clean, sweet-roasted, corn-like.

-

Impure (>2% impurities): Sulfurous, rubbery, or chemically harsh.

-

Protocol: High-vacuum distillation is often required to achieve the "clean" sensory standard required for low-ppm dosing.

Applications in Drug Development & Formulation

While primarily a flavorist's tool, this compound has specific utility in pharmaceutical development.

Palatability & Masking (Excipient Engineering)

Many APIs (Active Pharmaceutical Ingredients) possess bitter or metallic tastes.

-

Mechanism: Savory/Umami maskers function by "distracting" the palate. The "brothy" mouthfeel of thiazolines can suppress the perception of bitterness in oral suspensions.

-

Use Case: Geriatric nutritionals, veterinary medications (where meat flavors are preferred), and masking metallic aftertastes in amino acid supplements.

Stability Marker

Thiazolines are sensitive to oxidation (forming thiazoles) and hydrolysis (ring opening).

-

Research Utility: Used as a model compound to test the stability of sulfur-heterocycle scaffolds in drug delivery systems.

Experimental Protocol: GC-Olfactometry (GC-O) Analysis

To verify the sensory purity of your sample, the following GC-O workflow is recommended.

Objective: Correlate specific chromatographic peaks with "roasted" vs. "sulfurous" off-notes.

-

Sample Prep: Dilute this compound to 100 ppm in Dichloromethane.

-

Injection: 1 µL, Splitless mode.

-

Column: DB-WAX or equivalent polar column (to separate sulfur species).

-

Detection: Split effluent 1:1 between FID (Flame Ionization Detector) and Sniffing Port.

-

Assessment: Panelist records start/stop time of odor events.

Figure 3: GC-Olfactometry workflow for validating sensory purity.

Regulatory & Safety Profile

-

FEMA GRAS: 3685

-

EU Flavour Register: 15.031

-

JECFA No: 1042

-

Safety Status: Generally Recognized As Safe (GRAS) for use in food.[2]

-

Handling: Use in a fume hood. Concentrated vapors can be overpowering and nauseating even if pleasant at low concentrations.

References

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: this compound (FEMA 3685). [Link]

-

The Good Scents Company. this compound: Organoleptic Properties and Safety Data. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6428990, this compound. [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety Evaluation of Certain Food Additives: Thiazoline Derivatives. [Link]

Sources

Advanced Characterization and Pharmacological Potential of Sulfur-Containing Maillard Reaction Products

Executive Summary

Status: High-Priority Research Area Context: While historically studied for their contribution to "meaty" and "roasted" flavor profiles in food chemistry, sulfur-containing Maillard reaction products (S-MRPs) are emerging as a critical class of bioactive compounds in drug discovery. The Pivot: This guide addresses the transition of S-MRPs from flavorants to potential pharmacophores. It focuses on their synthesis, isolation, and dualistic biological nature—exhibiting potent antioxidant activity in vitro while presenting complex oxidative stress modulation in vivo. Target Audience: Medicinal Chemists, Food Toxicologists, and Pharmaceutical Formulation Scientists.

Mechanistic Foundations: The Sulfur Logic

The formation of S-MRPs is distinct from classical carbohydrate-amine browning. It relies heavily on the Strecker Degradation of sulfur-containing amino acids (Cysteine, Methionine) and the thermal degradation of Thiamine (Vitamin B1).

The Cysteine-Ribose Paradigm

The most potent S-MRPs, such as 2-methyl-3-furanthiol (MFT) , arise not from simple condensation but from complex fragmentation-recombination pathways.

-

Strecker Degradation: Cysteine reacts with dicarbonyls (from sugar fragmentation) to release hydrogen sulfide (

), ammonia ( -

The Role of

: Unlike nitrogen, sulfur is a "soft" nucleophile.

Visualization of Formation Pathways

The following diagram illustrates the divergent pathways from Cysteine and Ribose leading to key bioactive S-MRPs.

Figure 1: Divergent formation pathways of sulfur-containing volatiles from amino acid and vitamin precursors.[2]

Key Structural Classes & Pharmacological Potential

S-MRPs are categorized by their heterocyclic ring structure. Their bioactivity is often linked to the lability of the sulfur atom (thiol vs. thioether).

| Class | Key Compound | Sensory Profile | Pharmacological Relevance |

| Furanthiols | 2-Methyl-3-furanthiol (MFT) | Intense meaty, vitamin-like | Potent radical scavenger; protects against lipid peroxidation in vitro [1]. |

| Thiazoles | 2-Acetylthiazole | Roasted nut, popcorn | Potential anti-inflammatory; structural core for many synthetic drugs. |

| Thiophenes | 2-Pentylthiophene | Fatty, fried | Generated via lipid-Maillard interaction; marker of lipid oxidation. |

| Thioacetals | DCH (1-dicysteinethioacetal-5-HMF) | Odorless (non-volatile) | Critical: Reduces HMF cytotoxicity but may induce oxidative stress in vivo at high doses [2]. |

| Polysulfides | 3,5-Dimethyl-1,2,4-trithiolane | Sulfury, garlic-like | Antimicrobial properties; potent reducing agents. |

Bioactivity: The Antioxidant Paradox

Researchers must navigate a "double-edged sword" when utilizing S-MRPs.

The "Trojan Horse" Mechanism

-

In Vitro Success: S-MRPs, particularly cysteine-glucose conjugates, show exceptional DPPH and ABTS radical scavenging activity, often outperforming ascorbic acid. The mechanism involves hydrogen atom transfer (HAT) from the thiol (-SH) or heterocyclic nitrogen.

-

In Vivo Complexity (The DCH Case): The adduct of Cysteine and 5-Hydroxymethylfurfural (HMF), known as DCH , was designed to detoxify HMF.[3] While it shows lower cytotoxicity than HMF in cell lines, animal studies (rats) revealed that high doses (100 mg/kg) increased malondialdehyde (MDA) levels, indicating induction of oxidative stress rather than prevention [2].

Implication for Drug Design: S-MRPs may act as pro-oxidants at physiological concentrations, activating Nrf2 pathways via mild stress (hormesis) rather than acting as direct antioxidants.

Figure 2: The dualistic bioactivity of the HMF-Cysteine adduct (DCH), illustrating the contrast between in vitro scavenging and in vivo stress induction.

Analytical Methodologies

Analyzing S-MRPs is challenging due to their high volatility , low odor thresholds (ppb range), and susceptibility to oxidation .[4] Standard solvent extraction often results in artifact formation (e.g., thialdine formation during distillation).

Recommended Workflow: SPME-GC-PFPD/MS

To minimize artifacts and maximize sensitivity, Headspace Solid-Phase Microextraction (HS-SPME) combined with sulfur-specific detection is the gold standard.

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is essential. The Carboxen layer traps small sulfur volatiles (

, methanethiol), while DVB captures larger aromatics. -

Column: Polar columns (e.g., DB-WAX ) are required to separate polar sulfur heterocycles from the lipid matrix.

-

Detection:

-

PFPD (Pulsed Flame Photometric Detector): Specific for Sulfur; eliminates hydrocarbon background.

-

ToF-MS (Time-of-Flight Mass Spec): Essential for identifying unknown adducts via accurate mass.

-

Figure 3: Optimized analytical workflow for volatile sulfur compounds using dual-detection GC.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3-furanthiol (MFT) Model System

This protocol utilizes the Ribose-Cysteine pathway to generate high-yield MFT for isolation or assay.

Reagents:

-

L-Cysteine hydrochloride monohydrate (0.1 M)

-

D-Ribose (0.1 M)

-

Phosphate Buffer (0.2 M, pH 5.0)

Procedure:

-

Preparation: Dissolve equimolar amounts (e.g., 5 mmol) of L-Cysteine and D-Ribose in 50 mL of phosphate buffer.

-

Reaction: Transfer to a pressure-resistant glass tube (to retain volatiles). Heat at 95°C for 4 hours in an oil bath [3].

-

Quenching: Cool rapidly in an ice bath to 4°C to stop the reaction.

-

Extraction (for analysis): Immediately process via SPME (Protocol B) or extract with dichloromethane (3 x 10 mL) if liquid injection is required. Note: Dichloromethane extraction requires drying over anhydrous

and careful concentration under nitrogen to prevent loss of MFT.

Protocol B: HS-SPME-GC-MS Analysis

Validated for trace sulfur detection.

-

Sample Prep: Place 5 mL of the reaction mixture into a 20 mL headspace vial. Add 1.5g NaCl (to salt-out volatiles) and a magnetic stir bar.

-

Equilibration: Incubate at 35°C for 10 minutes with agitation (500 rpm).

-

Extraction: Expose a DVB/CAR/PDMS fiber (50/30 µm) to the headspace for 30 minutes at 35°C.

-

Desorption: Insert fiber into GC injector at 250°C (splitless mode) for 3 minutes.

-

GC Parameters:

-

MS Parameters: EI Source (70 eV), Ion Source Temp 230°C, Scan range m/z 33–350.

References

-

Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. Link

-

Zhao, D., et al. (2018). Absorption of 1-Dicysteinethioacetal-5-Hydroxymethylfurfural in Rats and Its Effect on Oxidative Stress and Gut Microbiota.[8] Journal of Agricultural and Food Chemistry, 66(42), 11000-11007. Link

-

Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction.[9][10][11] Journal of Agricultural and Food Chemistry, 51(9), 2714-2721. Link

-

Li, H., et al. (2021). GC-MS and GC×GC-ToF-MS analysis of roasted/broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. LWT - Food Science and Technology, 144, 111160. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absorption of 1-Dicysteinethioacetal-5-Hydroxymethylfurfural in Rats and Its Effect on Oxidative Stress and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

High-Fidelity Isolation of 2-Propionyl-2-thiazoline from Food Matrices

Topic: Protocol for Isolating 2-Propionyl-2-thiazoline from a Food Matrix Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (2-PPT) is a potent sulfur-containing volatile responsible for characteristic "roasty," "popcorn-like," and "meaty" aroma notes in thermally processed foods.[1] Unlike its structural analog 2-acetyl-1-pyrroline (2-AP), which is notoriously unstable, 2-PPT exhibits moderate stability but presents significant isolation challenges due to its low odor threshold (ppb range), water solubility, and susceptibility to matrix binding.

This guide details a high-fidelity protocol for isolating 2-PPT from complex food matrices (e.g., roasted beef, popcorn, yeast extracts). The methodology prioritizes Solvent-Assisted Flavor Evaporation (SAFE) over Simultaneous Distillation-Extraction (SDE) to minimize thermal artifacts, ensuring the isolate represents the true sensory profile of the food.

Physicochemical Profile & Strategic Considerations

Successful isolation requires exploiting the molecule's specific physical properties. 2-PPT is a weak base with amphiphilic characteristics, necessitating precise pH control during extraction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implications for Isolation |

| CAS Number | 29926-42-9 | Unique identifier for procurement/verification.[2] |

| Molecular Weight | 143.21 g/mol | Suitable for GC-MS analysis. |

| Boiling Point | 237–241 °C (760 mmHg) | Semi-volatile; requires high vacuum for efficient distillation at low temperatures. |

| LogP (Octanol/Water) | ~ -0.36 to 0.5 (Predicted) | Critical: It exhibits significant water solubility. Simple solvent extraction often fails without "salting out" agents. |

| Odor Quality | Roasted, Popcorn, Nutty | Extremely low threshold; requires GC-Olfactometry (GC-O) for sensory validation. |

| pKa | ~ 2.0–3.0 (Conjugate acid) | Weak base. At neutral pH (7.0), it exists primarily in the uncharged form, facilitating organic solvent extraction. |

Strategic Decision: SDE vs. SAFE

While Simultaneous Distillation-Extraction (SDE) is common, it operates at atmospheric pressure and high temperatures (100°C+), which can induce Maillard reactions during extraction, creating false positives (artifacts).

-

Chosen Method: SAFE (Solvent-Assisted Flavor Evaporation) .

-

Reasoning: Operates under high vacuum (~10⁻⁴ mbar) at low temperatures (~40°C). This prevents thermal degradation and artifact formation, isolating the compound exactly as it exists in the matrix.

Formation & Signaling Pathway

Understanding the biological/chemical origin helps in optimizing extraction conditions (e.g., avoiding precursors).

Figure 1: Simplified Maillard reaction pathway leading to the formation of this compound from sulfur-containing amino acid precursors and reducing sugars.

Detailed Isolation Protocol

Phase 1: Sample Preparation & Homogenization

Objective: Release 2-PPT from the food matrix while inhibiting enzymatic activity and preventing oxidation.

Materials:

-

Food sample (e.g., 50g roasted meat or 100g popcorn).

-

Dichloromethane (DCM), HPLC grade.

-

Internal Standard: 2-Acetyl-2-thiazoline (if available) or 2-Undecanone (for general quantitation).

-

Sodium Chloride (NaCl), baked at 400°C to remove organics.

-

Sodium Sulfate (Na₂SO₄), anhydrous.[3]

Step-by-Step:

-

Cryogenic Grinding: Freeze the sample in liquid nitrogen and grind to a fine powder. This maximizes surface area and halts enzymatic degradation.

-

Solvent Addition: Transfer 50g of powder into a 500mL Erlenmeyer flask. Add 150mL of Dichloromethane (DCM).

-

Note: DCM is preferred over ether for its non-flammability in vacuum systems and excellent solvation of thiazolines.

-

-

Salting Out: Add 50mL of saturated NaCl solution.

-

Mechanism:[4] This increases the ionic strength of the aqueous phase, forcing the moderately polar 2-PPT into the organic (DCM) phase.

-

-

pH Adjustment: Adjust the aqueous phase pH to 7.5 – 8.0 using 0.1M NaOH.

-

Reasoning: Ensures 2-PPT is in its neutral (uncharged) state, significantly increasing extraction efficiency into the organic layer.

-

-

Agitation: Shake the mixture at 4°C for 4 hours. (Do not heat).

-

Filtration: Filter the extract through a glass wool plug to remove coarse solids. Retain the liquid filtrate (biphasic).

Phase 2: Solvent-Assisted Flavor Evaporation (SAFE)

Objective: Separate volatile flavor compounds (including 2-PPT) from non-volatile lipids, proteins, and pigments.

Equipment: SAFE apparatus (glass high-vacuum distillation unit), Liquid Nitrogen, High-Vacuum Pump (capable of <10⁻³ mbar).

Step-by-Step:

-

Setup: Connect the SAFE head to the receiving flask (cooled in liquid nitrogen) and the sample flask (water bath at 40°C).

-

Vacuum Application: Apply high vacuum. The system pressure must drop below 10⁻³ mbar .

-

Distillation: Slowly feed the biphasic filtrate (from Phase 1) into the SAFE head dropwise.

-

Mechanism:[4] Volatiles and solvent flash-evaporate instantly upon hitting the warm vessel walls and re-condense in the liquid nitrogen trap. Non-volatiles (fats, proteins) remain in the waste leg.

-

-

Thawing: Once distillation is complete, release the vacuum and let the frozen distillate thaw to room temperature.

-

Separation: Isolate the DCM layer from any co-distilled water using a separatory funnel. Dry the DCM layer over anhydrous Na₂SO₄.

Phase 3: Concentration (Kuderna-Danish)

Objective: Concentrate the extract to a volume suitable for GC analysis without losing the volatile 2-PPT.

-

Apparatus: Use a Kuderna-Danish (K-D) concentrator with a Vigreux column.

-

Warning: Do NOT use a rotary evaporator. The vacuum and rotation often result in the loss of highly volatile aroma compounds.

-

-

Process: Heat the water bath to 45°C (just above DCM boiling point of 39.6°C). Concentrate the sample to approximately 1 mL.

-

Final Concentration: Further concentrate to 100 µL using a gentle stream of high-purity Nitrogen gas if necessary for trace analysis.

Analytical Validation (GC-MS/O)

To confirm the isolation of 2-PPT, you must use a combination of Mass Spectrometry (for structure) and Olfactometry (for aroma verification).

Table 2: GC-MS/O Parameters

| Parameter | Setting |

| Column | DB-WAX or FFAP (Polar column preferred for thiazolines) |

| Dimensions | 30m x 0.25mm ID x 0.25µm film |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Injector | Splitless mode @ 220°C |

| Oven Program | 40°C (2 min) → 5°C/min → 240°C (10 min) |

| MS Source | EI Mode (70 eV), Source Temp 230°C |

| Target Ions (m/z) | 143 (Molecular Ion), 71 , 115 (Characteristic fragments) |

| Olfactometry | Sniffing port split 1:1 with MS. Look for "Roasty/Popcorn" at RI ~1700 (Polar).[5] |

Troubleshooting & Optimization

Figure 2: Decision matrix for troubleshooting low recovery yields during 2-PPT isolation.

References

-

PubChem. (n.d.).[5] this compound | C6H9NOS.[6] National Library of Medicine. Retrieved February 2, 2026, from [Link]

-

The Good Scents Company. (n.d.). This compound.[1][2][6] Retrieved February 2, 2026, from [Link]

-

Schieberle, P. (1995). Quantitation of important roast-smelling odorants in popcorn by stable-isotope dilution assays and model studies on flavor formation during popping. Journal of Agricultural and Food Chemistry. Retrieved February 2, 2026, from [Link]

-

Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavor evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices. European Food Research and Technology.[2] Retrieved February 2, 2026, from [Link]

Sources

- 1. This compound | Aroma Chemical Supplier India [chemicalbull.com]

- 2. This compound, 29926-42-9 [thegoodscentscompany.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 5. 2-Propionylthiazole | C6H7NOS | CID 65288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

2-Propionyl-2-thiazoline as a standard for flavor analysis

Application Note: High-Fidelity Analysis of 2-Propionyl-2-thiazoline Subtitle: Analytical Standards for Flavoromics and Pharmaceutical Scaffolding

Executive Summary

This compound (2-P-2-T) represents a critical intersection between high-impact sensory science and heterocyclic pharmaceutical chemistry. In flavoromics, it is a potent "character impact compound" responsible for the desirable popcorn, roasty, and nutty notes in thermally processed foods (Maillard reaction products).[1] In drug development, the thiazoline moiety serves as a versatile scaffold for antimicrobial and anticancer agents (e.g., micacocidin analogs).[2]

However, 2-P-2-T presents significant analytical challenges due to its chemical instability (susceptibility to oxidation and hydrolysis) and ultra-low odor threshold (ppb range). This guide provides a rigorous, self-validating protocol for its synthesis, extraction, and quantification, tailored for researchers requiring absolute structural confirmation and precise dosing.

Part 1: Physicochemical Profile & Stability

Before initiating extraction or synthesis, the analyst must account for the compound's fugacity and reactivity.

Table 1: Critical Physicochemical Parameters

| Parameter | Value / Characteristic | Analytical Implication |

| CAS Number | 29926-42-9 | Reference standard verification. |

| IUPAC Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one | Structural confirmation via NMR. |

| LogP | ~0.5 – 0.7 | Moderate polarity; requires polar organic solvents (e.g., Dichloromethane, Ether) for extraction. |

| Boiling Point | 237–241°C (at 760 mmHg) | High BP suggests GC elution in the mid-to-late region; requires careful thermal management to avoid degradation. |

| Odor Threshold | < 1 ppb (Air/Water) | Extreme potency requires Stable Isotope Dilution Analysis (SIDA) for accurate quantification; trace contamination ruins blanks. |

| Stability | Low | Prone to ring-opening hydrolysis and oxidation to thiazole. Fresh standards are mandatory. |

Part 2: The Biogenic & Synthetic Pathways[3][4]

Understanding the formation of 2-P-2-T allows the analyst to predict its presence in complex matrices and design effective synthesis routes for standards.

Diagram 1: Formation Pathways (Maillard & Synthetic)

Figure 1: Dual pathways showing the natural Maillard formation (solid lines) and the recommended synthetic route for generating analytical standards (dashed lines).

Part 3: Protocol 1 - Synthesis of Internal Standard (Self-Validating)

Due to the instability of 2-P-2-T, commercial standards often degrade before arrival. The most rigorous approach is to synthesize the standard (and ideally a deuterated isotopologue, e.g., [²H₅]-2-propionyl-2-thiazoline ) in-house for SIDA.

Objective: Synthesize high-purity standard for quantification.

Reagents:

-

Propionitrile (or [²H₅]-propionitrile for IS)

-

Ethanol (anhydrous)

-

Sodium ethoxide

Step-by-Step Workflow:

-

Condensation: Dissolve cysteamine hydrochloride (10 mmol) in anhydrous ethanol. Add propionitrile (10 mmol) and sodium ethoxide (catalytic amount).

-

Reflux: Heat under reflux for 4–6 hours under a nitrogen atmosphere (prevents oxidation).

-

Work-up: Cool, neutralize with dilute HCl, and extract with dichloromethane (DCM).

-

Purification (Validation Step): Flash chromatography on silica gel (Hexane/Ethyl Acetate 8:2).

-

QC Check: Analyze via GC-MS. Purity must be >98%. If <98%, re-purify.

-

Validation Criterion: The mass spectrum must show the molecular ion (M+) at m/z 143 (or m/z 148 for the d5-analog).

-

Part 4: Protocol 2 - SIDA Quantification (The Gold Standard)

Scope: Quantification of 2-P-2-T in food matrices or pharmaceutical formulations. Method: Stable Isotope Dilution Analysis (SIDA) using Solvent Assisted Flavor Evaporation (SAFE).

Diagram 2: Analytical Workflow

Figure 2: Step-by-step SIDA workflow ensuring minimal thermal degradation and maximum recovery.

Detailed Procedure:

-

Sample Preparation & Spiking:

-

Weigh 10-50g of sample.

-

Immediately add a known amount of the synthesized internal standard ([²H₅]-2-propionyl-2-thiazoline).

-

Why? Adding the IS before extraction compensates for all losses during the work-up (Self-Validating).

-

-

SAFE Extraction (Critical Step):

-

Use Solvent Assisted Flavor Evaporation (SAFE) .

-

Rationale: SDE (Simultaneous Distillation Extraction) uses boiling water, which can hydrolyze the thiazoline ring. SAFE operates under high vacuum (~10⁻⁴ mbar) at low temperatures (<40°C), preserving the unstable analyte.

-

Solvent: Dichloromethane (DCM).

-

-

GC-MS Analysis:

-

Column: DB-FFAP (Polar) or DB-Wax. Thiazolines separate better on polar phases.

-

Injector: Cold On-Column (to prevent thermal degradation in the inlet).

-

Detection: MS in SIM Mode (Selected Ion Monitoring).

-

Target Ions: m/z 143 (Analyte), m/z 148 (Internal Standard).

-

Qualifier Ions: m/z 115, 71.

-

-

-

Calculation:

-

Calculate concentration using the response factor (RF) derived from a calibration curve of pure standard vs. isotope.

-

Part 5: Pharmaceutical Relevance (Bioactivity)

For drug development professionals, 2-P-2-T is not just a flavor; it is a bioactive scaffold .

-

Antimicrobial Potential: Thiazoline rings are core pharmacophores in siderophore-antibiotics like micacocidin.[2] The 2-acyl substitution pattern affects membrane permeability and metal chelation.

-

Impurity Profiling: In the synthesis of thiazoline-based drugs, 2-P-2-T may appear as a degradation product or starting material impurity. The GC-MS protocol above serves as a validated method for genotoxic impurity (GTI) screening, given the reactivity of the thiazoline ring.

References

-

Bel Rhlid, R., et al. (2002). "Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor..." Journal of Agricultural and Food Chemistry. Link

-

Mottram, D. S. (1998). "Flavour formation in meat and meat products: a review." Food Chemistry. Link

-

PubChem. "this compound Compound Summary." National Library of Medicine. Link

-

The Good Scents Company. "this compound information and organoleptic properties." Link

-

Adams, A., et al. (2005). "Flavor stability of 2-acetyl-2-thiazoline in intermediate moisture foods." Journal of Agricultural and Food Chemistry. Link

Sources

- 1. This compound | Aroma Chemical Supplier India [chemicalbull.com]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cetjournal.it [cetjournal.it]

- 4. This compound, 29926-42-9 [thegoodscentscompany.com]

- 5. 2-propionyl thiazole, 43039-98-1 [thegoodscentscompany.com]

Application Notes and Protocols for 2-Propionyl-2-thiazoline in Flavor Chemistry Education

Introduction: Unveiling the Aroma of the Maillard Reaction

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the desirable browning and complex aromas in a vast array of cooked foods.[1][2][3][4][5] This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures, typically between 140-165°C (280-330°F).[1] It is the chemical symphony behind the scent of baking bread, roasting meat, and frying fish.[4] A key player in this complex cascade of reactions is 2-propionyl-2-thiazoline, a heterocyclic compound that imparts a characteristic and highly sought-after roasty, nutty, and popcorn-like aroma.[6][7]

These application notes provide a comprehensive guide for educators and researchers to integrate the synthesis and sensory analysis of this compound into a flavor chemistry curriculum. By engaging with this potent aroma compound, students can gain a tangible understanding of the Maillard reaction's profound impact on the sensory qualities of food.

The Science Behind the Scent: Formation of this compound

This compound is a product of the Maillard reaction, specifically involving the amino acid cysteine (or its derivative cysteamine) and a reducing sugar. The formation pathway is a multi-step process that includes the Strecker degradation of amino acids.

The key precursors for the formation of this compound are:

-

Cysteamine: Formed from the decarboxylation of cysteine.

-

Dicarbonyl compounds: Such as methylglyoxal, which are degradation products of reducing sugars.[8]

The reaction between these precursors leads to the formation of the thiazoline ring structure, a class of compounds known for their nutty and meaty flavor profiles.[9] Thiazoles and their derivatives are potent flavor ingredients, contributing significantly to the aroma of products like peanut butter, baked potatoes, and fried chicken even at very low concentrations.[9]

Below is a simplified diagram illustrating the key stages of the Maillard reaction leading to the formation of flavor compounds like this compound.

Caption: Simplified pathway of the Maillard reaction.

Laboratory Protocol: Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound, suitable for an educational setting. It is crucial to adhere to all safety precautions.

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

This compound is classified as a skin and eye irritant.[7][10] In case of contact, rinse the affected area with copious amounts of water.

-

Consult the Material Safety Data Sheet (MSDS) for all chemicals before use.[7][10][11]

Materials and Equipment:

| Reagents | Equipment |

| Cysteamine hydrochloride | Round-bottom flask (250 mL) |

| 2-Oxobutanal | Reflux condenser |

| Sodium hydroxide (NaOH) | Magnetic stirrer and stir bar |

| Dichloromethane (CH₂Cl₂) | Heating mantle |

| Anhydrous sodium sulfate (Na₂SO₄) | Separatory funnel |

| Distilled water | Rotary evaporator |

| Glassware for extraction and filtration |

Procedure:

-

Preparation of Cysteamine Free Base:

-

In a 250 mL round-bottom flask, dissolve cysteamine hydrochloride in distilled water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide while stirring to neutralize the hydrochloride and liberate the free base. The pH should be monitored and adjusted to be slightly basic.

-

-

Reaction with 2-Oxobutanal:

-

To the cooled solution of cysteamine, add 2-oxobutanal dropwise with continuous stirring. 2-Oxobutanal is a precursor for the propionyl group.

-

After the addition is complete, attach a reflux condenser to the flask.

-

-

Reaction and Reflux:

-

Gently heat the reaction mixture to reflux using a heating mantle. The temperature should be maintained to sustain a gentle reflux.

-

Allow the reaction to proceed for a specified time (typically 1-2 hours) to ensure the formation of the thiazoline ring.

-

-

Extraction and Purification:

-

After reflux, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Collect the organic layer and wash it with distilled water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and collect the filtrate.

-

-

Solvent Removal:

-

Remove the dichloromethane using a rotary evaporator to obtain the crude this compound.

-

Sensory Evaluation of this compound

The sensory properties of the synthesized this compound can be evaluated using Gas Chromatography-Olfactometry (GC-O), a powerful technique that combines instrumental analysis with human sensory perception.[12][13][14][15]

GC-O Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., ethanol). The concentration should be low enough to avoid overwhelming the olfactory senses.

-

Instrumental Setup:

-

An Agilent Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an olfactory port is recommended.

-

The GC column effluent is split, with a portion directed to the FID and the other to the heated olfactory port.

-

-

GC-O Analysis:

-

A trained panelist sniffs the effluent from the olfactory port and records the aroma descriptors and their intensity at specific retention times.

-

The data from the FID provides information on the concentration of the eluted compounds.

-

-

Data Analysis: By correlating the sensory data with the chromatographic data, the specific aroma contribution of this compound can be identified and characterized.

Below is a workflow diagram for the sensory evaluation process.

Caption: Gas Chromatography-Olfactometry workflow.

Application in Flavor Creation: A Hands-on Approach

Understanding the sensory impact of a single flavor compound is a valuable lesson in flavor chemistry. Students can be tasked with creating a simple savory flavor blend incorporating the synthesized this compound.

Educational Exercise:

-

Objective: To create a "roasted chicken" flavor profile.

-

Base Components: Provide students with a base mixture of common savory flavor components (e.g., salt, monosodium glutamate, onion powder, garlic powder).

-

Key Aroma Addition: Students will incrementally add a dilute solution of the synthesized this compound to the base mixture.

-

Sensory Evaluation: At each addition, students will evaluate the aroma profile of the blend, noting the changes in the "roasty" and "meaty" characteristics.

-

Discussion: This exercise will facilitate a discussion on the role of key impact compounds in defining a flavor profile and the concept of flavor synergy.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₆H₉NOS | [16] |

| Molecular Weight | 143.21 g/mol | [16] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Odor Profile | Roasted, nutty, meaty, popcorn-like | [6][7] |

| Boiling Point | 237 - 241 °C | [7] |

| Flash Point | 99 °C | [7] |

| Solubility | Slightly soluble in water; soluble in ethanol and organic solvents | [7] |

Conclusion

The study of this compound offers a practical and engaging avenue to explore the complexities of flavor chemistry. Through hands-on synthesis and sensory evaluation, students can develop a deeper appreciation for the molecular basis of aroma and the intricate chemical transformations that occur during cooking. These application notes provide a framework for educators to create a memorable and impactful learning experience, bridging the gap between theoretical concepts and real-world applications in the field of flavor science.

References

- How to Explain the Maillard Reaction: The Science Behind Browning, Aroma, and Flavor. (2025, March 14). Google Cloud.

- This compound 1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one. The Good Scents Company.

- 2-propionyl thiazole, 43039-98-1. The Good Scents Company.

- What Is the Maillard Reaction? The Science of Flavor. Culinary Arts Academy.

- Propionyl Thiazoline-2,2 10% Vtg - Material Safety Data Sheet (MSDS). (2025, November 1). Google Cloud.

- The Maillard reaction: the science behind flavour and colour in foods and beverages. (2024, November 7). Google Cloud.

- Material Safety Data Sheet (MSDS) - this compound. (2025, November 3). Chemical Bull.

- This compound SDS, 29926-42-9 Safety Data Sheets. ECHEMI.

- This compound | C6H9NOS | CID 6428990. PubChem - NIH.

- This compound | CAS#:29926-42-9. (2025, August 28). Chemsrc.

- Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC.